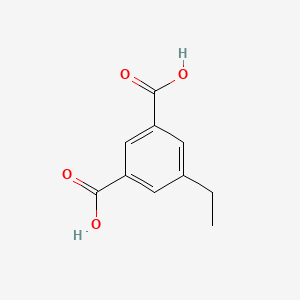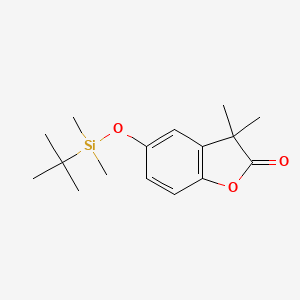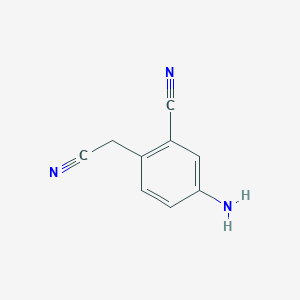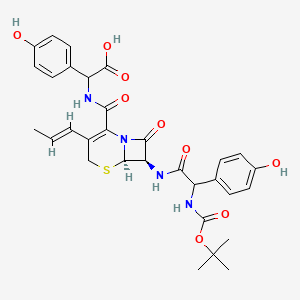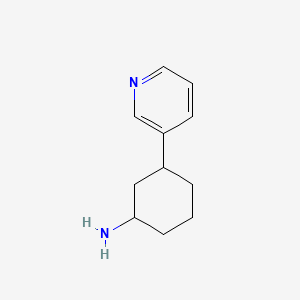![molecular formula C24H26BrN3O4 B13855799 (5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate is a complex organic compound with the molecular formula C24H26BrN3O4 and a molecular weight of 500.39.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromonicotinate moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: Utilized in the identification of related substances in quality control processes.
類似化合物との比較
Similar Compounds
Nicergoline: A related compound used in the treatment of cognitive disorders.
Ergoline Derivatives: Compounds with similar indoloquinoline cores used in various therapeutic applications.
特性
分子式 |
C24H26BrN3O4 |
|---|---|
分子量 |
500.4 g/mol |
IUPAC名 |
[(6aR,9R,10aS)-5-hydroxy-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O4/c1-27-12-14(13-32-23(30)15-7-16(25)11-26-10-15)9-24(31-3)18-5-4-6-19-21(18)17(8-20(24)27)22(29)28(19)2/h4-7,10-11,14,20,29H,8-9,12-13H2,1-3H3/t14-,20-,24+/m1/s1 |
InChIキー |
MRIQNPJPXMXYLA-UCWRBECXSA-N |
異性体SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br |
正規SMILES |
CN1CC(CC2(C1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
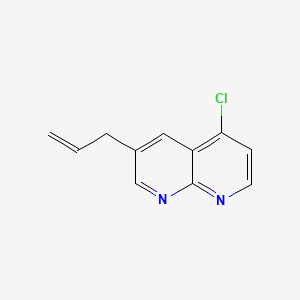
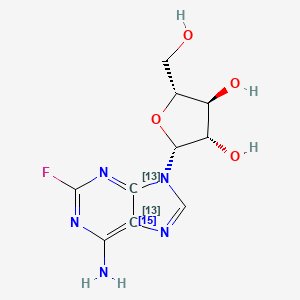
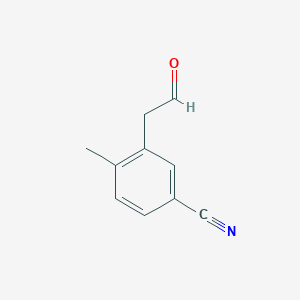
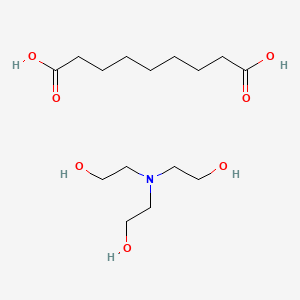

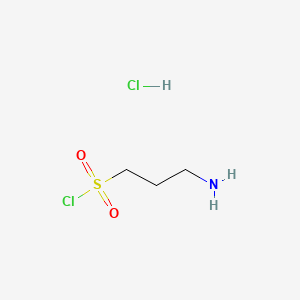
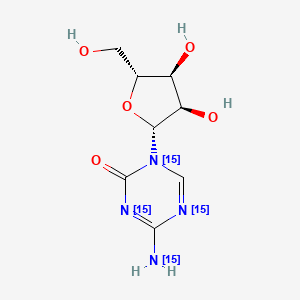
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
